CXCR4 Binding Affinity: BKT140 vs. Plerixafor – A 20- to 2000-Fold Higher Affinity Demonstrated by IC50 and Ki Values
BKT140 demonstrates a substantially higher affinity for the CXCR4 receptor compared to plerixafor across multiple assays. In a direct comparison using competition binding assays, BKT140 exhibited an IC50 of approximately 1-4 nM, whereas plerixafor displayed an IC50 of approximately 84 nM, representing a 20- to 84-fold difference [1]. In more recent characterizations using radioligand binding, the Ki of motixafortide was determined to be 0.32 nM, while plerixafor's Ki was reported as 652 nM, highlighting an approximately 2,000-fold difference in binding affinity [2].
| Evidence Dimension | CXCR4 receptor binding affinity (IC50 and Ki) |
|---|---|
| Target Compound Data | IC50 ~1-4 nM; Ki = 0.32 nM |
| Comparator Or Baseline | Plerixafor (AMD3100): IC50 ~84 nM; Ki = 652 nM |
| Quantified Difference | ~20- to 84-fold lower IC50; ~2,000-fold lower Ki |
| Conditions | Competition binding assays using radiolabeled CXCL12 in CXCR4-expressing cells; radioligand binding assays. |
Why This Matters
This magnitude of affinity difference directly supports the potential for achieving superior receptor occupancy at lower, potentially better-tolerated doses, which impacts both target engagement and procurement cost-effectiveness in the research and clinical translation settings.
- [1] Peled A, et al. The high-affinity CXCR4 antagonist BKT140 is safe and induces a robust mobilization of human CD34+ cells in patients with multiple myeloma. Clin Cancer Res. 2014;20(2):469-79. doi: 10.1158/1078-0432.CCR-13-1302. View Source
- [2] Crees ZD, et al. Hematopoietic stem cell mobilization for allogeneic stem cell transplantation by motixafortide, a novel CXCR4 inhibitor. Blood Adv. 2023;7(18):5210-5214. doi: 10.1182/bloodadvances.2023010609. View Source
